5-hydroxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be oxidized to indole-3-carboxylic acid and can undergo condensation reactions with nitromethane . These interactions are essential for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a receptor agonist at the aryl hydrocarbon receptor, leading to the production of interleukin-22 . This interaction plays a vital role in maintaining mucosal homeostasis and barrier function in the intestines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory properties . At high doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as tryptophanase, which converts tryptophan into indole and subsequently into other bioactive compounds . These metabolic pathways are crucial for the compound’s biological activity and its role in various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted indole derivatives.
Scientific Research Applications
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which modify its structure and activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole core structure but lacks the hydroxyl and methyl groups.
5-Hydroxy-1H-indole-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
Uniqueness
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIOENIXSKBHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649294 |
Source
|
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412021-98-8 |
Source
|
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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